molecular formula C8H5ClN2O B2677491 7-Chloro-1,5-naphthyridin-3-ol CAS No. 2089649-00-1

7-Chloro-1,5-naphthyridin-3-ol

Cat. No. B2677491
CAS RN: 2089649-00-1
M. Wt: 180.59
InChI Key: QCHHXWBTMJUGJQ-UHFFFAOYSA-N
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Description

7-Chloro-1,5-naphthyridin-3-ol is a chemical compound with the molecular formula C8H5ClN2O . It has an average mass of 180.591 Da and a monoisotopic mass of 180.009033 Da .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including this compound, has been a topic of interest in the field of medicinal chemistry due to their significant biological activities . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthyridine ring system with a chlorine atom at the 7th position and a hydroxyl group at the 3rd position .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including this compound, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 180.59 . More detailed properties such as melting point, boiling point, and density were not found in the retrieved papers.

Scientific Research Applications

7-Chloro-1,5-naphthyridin-3-ol has been studied for its potential applications in various scientific fields. It has been used as a starting material for the synthesis of various compounds and has been studied for its potential uses in pharmacology and medicinal chemistry. It has been used in the synthesis of anti-inflammatory agents, antimalarial agents, and anticancer agents. In addition, this compound has been used in the synthesis of other compounds such as imidazole, thiazole, and oxazole derivatives.

Mechanism of Action

The exact mechanism of action of 7-Chloro-1,5-naphthyridin-3-ol is not yet fully understood. However, it has been suggested that this compound may act as an inhibitor of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of pro-inflammatory substances such as prostaglandins and leukotrienes. In addition, this compound has been shown to inhibit the production of nitric oxide, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory, antimalarial, and anticancer activities. In addition, this compound has been shown to possess antioxidant, anti-microbial, and anti-parasitic activities. It has also been shown to possess anti-diabetic, anti-atherosclerotic, and anti-hypertensive activities.

Advantages and Limitations for Lab Experiments

7-Chloro-1,5-naphthyridin-3-ol has several advantages and limitations for lab experiments. One advantage of this compound is that it is a relatively inexpensive compound and is readily available. In addition, it is a stable compound and is relatively easy to synthesize. One limitation of this compound is that it is a relatively low-potency compound and may not be suitable for use in high-potency applications.

Future Directions

There are a number of potential future directions for the use of 7-Chloro-1,5-naphthyridin-3-ol. These include further studies on its potential applications in pharmacology and medicinal chemistry, such as the development of new anti-inflammatory, antimalarial, and anticancer agents. In addition, further studies on its biochemical and physiological effects are needed to gain a better understanding of its potential therapeutic applications. Finally, further studies on its potential applications in other scientific fields, such as biochemistry, are needed to explore its potential uses.

Synthesis Methods

7-Chloro-1,5-naphthyridin-3-ol can be synthesized from 1,5-dichloronaphthalene through a series of steps. The first step involves the formation of a nitrile by reacting 1,5-dichloronaphthalene with anhydrous sodium sulfate and sulfuric acid. The nitrile is then hydrolyzed to form the corresponding amide, which is then treated with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with sodium hydroxide to form this compound.

properties

IUPAC Name

7-chloro-1,5-naphthyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-1-7-8(10-3-5)2-6(12)4-11-7/h1-4,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHHXWBTMJUGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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